In-Depth Technical Guide: Dichlorprop-methyl ester-d3
In-Depth Technical Guide: Dichlorprop-methyl ester-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorprop-methyl ester-d3 is the deuterated form of Dichlorprop-methyl ester, a derivative of the herbicide Dichlorprop (B359615). Its primary application in a scientific setting is as an internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift from the endogenous analyte, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of its properties, analytical methodologies, and relevant experimental workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties for both Dichlorprop-methyl ester and its deuterated analog is presented below. These properties are essential for method development, particularly for mass spectrometry and chromatography.
| Property | Dichlorprop-methyl ester | Dichlorprop-methyl ester-d3 |
| Chemical Formula | C₁₀H₁₀Cl₂O₃[1][2] | C₁₀H₇D₃Cl₂O₃[3] |
| Average Molecular Weight | 249.09 g/mol [1][2][4] | 252.11 g/mol [3] |
| Monoisotopic Mass | 248.0007 g/mol [2] | 251.0196 g/mol (Calculated) |
| Appearance | White solid[5] | Not specified, typically a solid or in solution |
| Purity (Typical) | ≥98%[5] | Isotopic Purity: ≥98% (typical for commercially available standards) |
Analytical Methodologies: Isotope Dilution Mass Spectrometry
The use of Dichlorprop-methyl ester-d3 as an internal standard is central to the isotope dilution method. This technique involves adding a known quantity of the deuterated standard to a sample prior to extraction and analysis. The ratio of the analyte to the internal standard is then measured by mass spectrometry. This ratio is used to calculate the concentration of the native analyte, effectively compensating for any losses during sample processing or fluctuations in instrument response.
Mass Spectrometry
For quantitative analysis using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the preferred mode. This involves selecting a specific precursor ion (Q1) and a characteristic product ion (Q3) for both the analyte and the internal standard.
Predicted MRM Transitions:
Based on the fragmentation pattern of Dichlorprop-methyl ester, the primary fragmentation occurs at the ester linkage. The precursor ion in positive electrospray ionization (ESI+) would be the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |
| Dichlorprop-methyl ester | 249.0 | 163.0 | The product ion corresponds to the dichlorophenoxy moiety. |
| Dichlorprop-methyl ester-d3 | 252.0 | 163.0 | The product ion is expected to be the same as the non-deuterated form as the deuterium atoms are on the methyl ester group which is lost. |
Note: Optimal collision energies for these transitions should be determined empirically on the specific mass spectrometer being used.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Dichlorprop using Dichlorprop-methyl ester-d3 as an internal standard.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of Dichlorprop from water and soil samples, incorporating the use of Dichlorprop-methyl ester-d3 as an internal standard.
Analysis in Water Samples
4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
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To a 100 mL water sample, add a known amount of Dichlorprop-methyl ester-d3 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
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Acidify the sample to a pH of less than 2 with concentrated sulfuric acid.
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Transfer the sample to a separatory funnel.
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Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
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Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
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Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
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The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
Analysis in Soil Samples
4.2.1. Sample Preparation: Solid-Liquid Extraction (SLE)
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Weigh 10 g of a homogenized soil sample into a centrifuge tube.
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Add a known amount of Dichlorprop-methyl ester-d3 internal standard solution.
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Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane.
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Vortex the sample for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.[6]
-
Centrifuge the sample at 2000 rpm for 10 minutes.[6]
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Decant the supernatant into a clean collection tube.
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Repeat the extraction process (steps 3-6) two more times, combining the supernatants.
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Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.
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The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
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Gas Chromatograph (GC) Conditions:
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Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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-
Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: See Table in Section 3.1. Dwell time for each transition should be optimized for sufficient data points across the chromatographic peak.
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Instrumental Analysis: LC-MS/MS
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Liquid Chromatograph (LC) Conditions:
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Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table in Section 3.1. Optimize collision energies and other source parameters for the specific instrument.
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Signaling Pathways and Logical Relationships
The logical relationship in an isotope dilution quantitative method is straightforward and relies on the parallel behavior of the analyte and the internal standard.
This diagram illustrates that both the analyte and the internal standard undergo the same experimental processes. By measuring the final ratio of their signals and knowing the initial amount of the internal standard added, the initial concentration of the analyte can be accurately determined, regardless of process inefficiencies.
References
- 1. Dichlorprop-methyl [webbook.nist.gov]
- 2. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dichlorprop-methyl [webbook.nist.gov]
